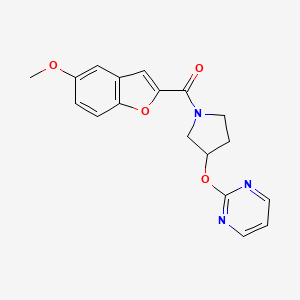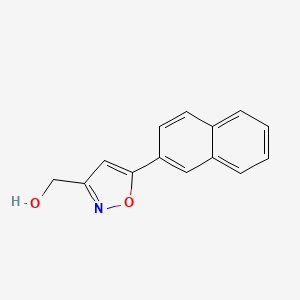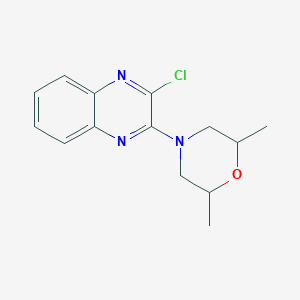
2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves complex reactions and methodologies. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds has been achieved through one-step reactions from methyl anthranilate with various reagents in specific conditions (Chau, Saegusa, & Iwakura, 1982). Another method involves the reaction of aniline, benzylamine, alcohols, and CCl4 catalyzed by FeCl3·6H2O to synthesize 2-phenylquinoline derivatives (Khusnutdinov, Bayguzina, Aminov, & Dzhemilev, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed spectroscopic analyses, including NMR, IR spectroscopy, and mass spectrometry, which help in determining their conformational features and structural characteristics. For instance, the single crystal X-ray study of specific derivatives provides insights into their molecular geometry and conformation (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving 2-Methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide derivatives are diverse. For example, Pummerer-type cyclization has been used to synthesize related tetrahydroisoquinoline compounds, showing the influence of boron trifluoride diethyl etherate on cyclization efficiency (Saitoh et al., 2001). These reactions are essential for modifying the compound's structure to explore different chemical properties and potential applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. These properties are often determined through experimental studies focusing on the compound's physicochemical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific reactions, are vital for applications in materials science, pharmaceuticals, and other areas. Studies have explored the synthesis and evaluation of tetrahydroisoquinolinyl benzamides as ligands for sigma receptors, highlighting their potent and selective activities (Xu, Lever, & Lever, 2007).
Applications De Recherche Scientifique
Mass Spectrometry and Fragmentation of Derivatives
Research by Harvey (2000) explored the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with various compounds, including derivatives similar to the chemical structure . This study highlights the application of such derivatives in enhancing the mass spectrometry analysis of carbohydrates, providing valuable insights for analytical and biochemical research (Harvey, 2000).
Synthesis and Biological Activity
A study by Chau et al. (1982) on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the chemical versatility and potential biological applications of compounds with a similar core structure. This research contributes to the development of new chemical entities with potential therapeutic uses (Chau, Saegusa, & Iwakura, 1982).
Sigma-2 Receptor Probes
Xu et al. (2005) focused on the development of novel sigma-2 receptor probes, indicating the role of benzamide analogues in the study of sigma receptors. This research is significant for the development of diagnostic tools and therapeutic agents targeting sigma receptors in various neurological and oncological disorders (Xu et al., 2005).
Hybrid Structures for Tumor Diagnosis
Research on arylamides hybrids of high-affinity sigma-2 receptor ligands by Abate et al. (2011) demonstrates the application of such compounds in tumor diagnosis, highlighting their potential as leads for the development of PET radiotracers. This study underscores the importance of these compounds in advancing diagnostic methods for cancer (Abate et al., 2011).
Dopamine Agonist Properties
Jacob et al. (1981) investigated the dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, illustrating the therapeutic potential of compounds with a similar backbone in treating neurological disorders (Jacob et al., 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-14-24-15-6-8-19-16-18(10-11-21(19)24)12-13-23-22(25)20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIMAURRILNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)
![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)

![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)

![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)